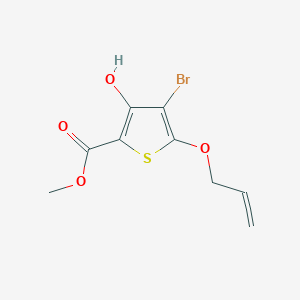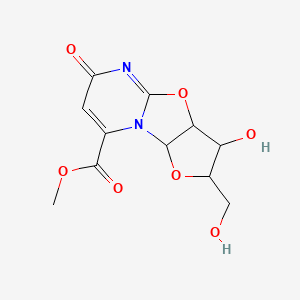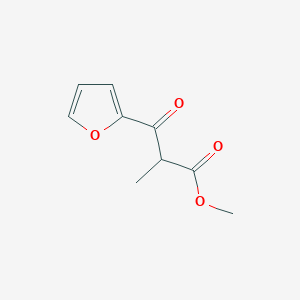![molecular formula C20H19BrO2 B12079095 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- CAS No. 1980007-55-3](/img/structure/B12079095.png)
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a heptane ring fused with a cyclopropane ring. The presence of bromine, methoxy, and diphenyl groups further adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine and methoxy groups: These functional groups can be introduced through halogenation and methylation reactions, respectively.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation, where phenyl groups are added to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- exerts its effects involves its interaction with molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diphenyl groups provide steric hindrance. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Lacks the bromine, methoxy, and diphenyl groups, making it less reactive.
2-Bromo-3-methoxy-7,7-diphenylheptane: Similar functional groups but lacks the bicyclic structure.
Diphenylmethane: Contains diphenyl groups but lacks the bicyclic core and other functional groups.
Uniqueness
The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- lies in its combination of a bicyclic core with multiple functional groups. This combination provides a versatile platform for chemical reactions and interactions, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
1980007-55-3 |
|---|---|
Formule moléculaire |
C20H19BrO2 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
(1R,2R,3R,5S)-2-bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1 |
Clé InChI |
PODFRQAFLRTTRZ-MHORFTMASA-N |
SMILES isomérique |
CO[C@@H]1C[C@H]2[C@@H]([C@H]1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


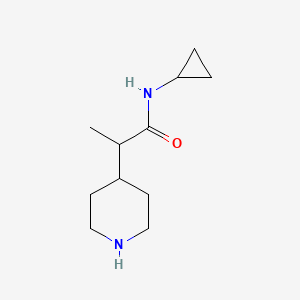
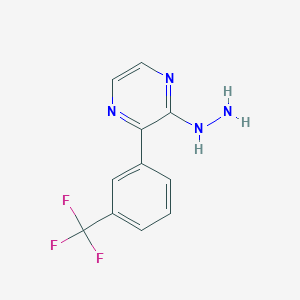

![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


